2-(Azetidin-3-ylidene)acetonitrile hydrochloride
Description
2-(Azetidin-3-ylidene)acetonitrile hydrochloride (CAS: 1314910-43-4) is a heterocyclic compound featuring a four-membered azetidine ring with a cyano group and a hydrochloride salt. Its molecular formula is C₅H₇ClN₂, with a molecular weight of 130.58 g/mol . The compound is primarily utilized as a key intermediate in synthesizing Baricitinib, a Janus kinase inhibitor used for autoimmune diseases . The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical applications .
Properties
CAS No. |
1314910-43-4 |
|---|---|
Molecular Formula |
C5H7ClN2 |
Molecular Weight |
130.57 g/mol |
IUPAC Name |
2-(azetidin-1-ium-3-ylidene)acetonitrile;chloride |
InChI |
InChI=1S/C5H6N2.ClH/c6-2-1-5-3-7-4-5;/h1,7H,3-4H2;1H |
InChI Key |
XELKWDFNWRGTLX-UHFFFAOYSA-N |
SMILES |
C1C(=CC#N)CN1.Cl |
Canonical SMILES |
C1C(=CC#N)C[NH2+]1.[Cl-] |
Origin of Product |
United States |
Biological Activity
2-(Azetidin-3-ylidene)acetonitrile hydrochloride, a compound with the CAS number 1314910-43-4, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, particularly in relation to its effects on cancer and inflammatory diseases, drawing from diverse sources including patents, research articles, and chemical databases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 130.58 g/mol. The compound is characterized by its azetidine ring structure, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₇ClN₂ |
| Molecular Weight | 130.58 g/mol |
| CAS Number | 1314910-43-4 |
| Storage Conditions | Inert atmosphere, 2-8°C |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. According to a patent (WO2014138168A1), this compound has been shown to influence tumor cell survival and mediators of inflammatory responses, suggesting its potential as a therapeutic agent in oncology .
Case Study: Inhibition of Tumor Growth
In a study referenced in the patent, compounds similar to 2-(Azetidin-3-ylidene)acetonitrile were evaluated for their ability to inhibit tumor growth in various cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability at specific concentrations, highlighting their potential as chemotherapeutic agents.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are also noteworthy. It has been suggested that it may act on pathways involved in inflammatory diseases, which could be beneficial for conditions such as rheumatoid arthritis and other autoimmune disorders .
Research Findings: Inflammatory Mediators
Studies have demonstrated that compounds related to this compound can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo models. This suggests a mechanism by which the compound could alleviate symptoms associated with chronic inflammatory conditions.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways related to cancer proliferation and inflammation.
Comparison with Similar Compounds
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS 1187595-85-2)
- Molecular Formula : C₇H₁₀N₂O₂S
- Key Differences: Replaces the hydrochloride group with an ethylsulfonyl moiety. Lower polarity may decrease aqueous solubility, limiting its utility in biological systems .
3-Hydroxy-3-azetidineacetonitrile Hydrochloride (CAS 1803604-94-5)
- Molecular Formula : C₄H₇ClN₂O
- Key Differences :
- Contains a hydroxy group on the azetidine ring, increasing hydrogen-bonding capacity and polarity.
- The hydroxy group may enhance interaction with biological targets but could also introduce instability under acidic conditions.
- Similar hydrochloride salt improves solubility, but the hydroxy group differentiates its reactivity in synthesis .
Ethyl 2-(Azetidin-3-yl)-2-fluoroacetate Hydrochloride (CAS 1780567-99-8)
- Molecular Formula: C₇H₁₃ClFNO₂
- Key Differences :
- Incorporates a fluorine atom and an ester group, which may act as a prodrug moiety.
- Fluorine enhances metabolic stability and bioavailability, making this compound suitable for drug candidates requiring prolonged half-lives.
- The ester group introduces hydrolytic susceptibility, unlike the stable nitrile group in the target compound .
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | Solubility (Predicted) | Key Functional Groups |
|---|---|---|---|
| 2-(Azetidin-3-ylidene)acetonitrile HCl | 130.58 | High (due to HCl salt) | Cyano, Azetidine, HCl |
| 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 198.23 | Moderate | Cyano, Sulfonyl |
| 3-Hydroxy-3-azetidineacetonitrile HCl | 146.57 | High (polar hydroxy) | Cyano, Hydroxy, HCl |
| Ethyl 2-fluoroazetidineacetate HCl | 209.64 | Moderate | Ester, Fluorine, HCl |
Reactivity
- Target Compound: The cyano group participates in nucleophilic additions, while the azetidine ring undergoes ring-opening reactions under acidic conditions. The HCl salt stabilizes the compound during storage .
- Ethylsulfonyl Analog : The sulfonyl group may direct electrophilic substitutions but is less reactive than the HCl salt in polar solvents .
- Hydroxy Analog : The hydroxy group enables esterification or glycosylation reactions, broadening its synthetic utility .
Commercial Availability
Preparation Methods
General Synthetic Approach
The synthesis of 2-(Azetidin-3-ylidene)acetonitrile hydrochloride typically involves:
- Construction of the azetidine ring system
- Introduction of the ylidene (exocyclic double bond) linked to an acetonitrile group
- Conversion to the hydrochloride salt for stability and handling
The synthetic routes often start from commercially available azetidine precursors or related heterocyclic intermediates.
Reported Preparation Methods
Azetidine Ring Formation and Functionalization
One industrially relevant method involves the formation of azetidine intermediates followed by functionalization with acetonitrile groups. According to a green synthesis approach reported for related azetidine derivatives, the process employs:
- Starting materials such as benzylamine or substituted azetidine precursors
- Oxidative or substitution reactions in microchannel reactors for better control and green chemistry compliance
- Use of catalysts like cobalt acetate and reagents such as N-hydroxyphthalimide in acetonitrile solvent to facilitate oxidation and ring functionalization
This method yields azetidine derivatives with cyano groups attached at the 3-position, forming the ylidene linkage essential for 2-(Azetidin-3-ylidene)acetonitrile structure.
Salt Formation
After obtaining the free base form of 2-(Azetidin-3-ylidene)acetonitrile, conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid in an appropriate solvent, typically under controlled temperature to ensure purity and crystallinity.
Detailed Preparation Procedure (Based on Patent and Literature Data)
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of azetidine intermediate | Starting from azetidine or benzylamine derivatives, perform oxidation or substitution reactions | Use of microchannel reactors for green synthesis; catalysts like cobalt acetate |
| 2 | Introduction of acetonitrile moiety | Reaction with acetonitrile or cyanomethylating agents under controlled conditions | Ensures formation of exocyclic ylidene bond at 3-position |
| 3 | Purification of intermediate | Extraction, washing with water and brine, drying | Removal of impurities and solvents |
| 4 | Formation of hydrochloride salt | Addition of HCl in organic solvent or aqueous medium | Controls pH and crystallization |
| 5 | Isolation and drying | Filtration and drying under vacuum | Obtain pure this compound |
This sequence is adapted from patent WO2017097224A1 and related industrial synthesis reports.
Research Findings and Analysis
- The green synthesis method using microchannel reactors offers advantages such as reduced waste, better reaction control, and scalability, making it suitable for industrial production of azetidine derivatives including this compound.
- The use of cobalt acetate as a catalyst and N-hydroxyphthalimide as a mediator in acetonitrile solvent enables efficient oxidation and functionalization steps.
- The hydrochloride salt form improves the compound's stability and solubility, facilitating its use in pharmaceutical formulations.
- Purification strategies involving solvent extraction and crystallization ensure high purity essential for research and application.
Summary Table of Preparation Methods
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
